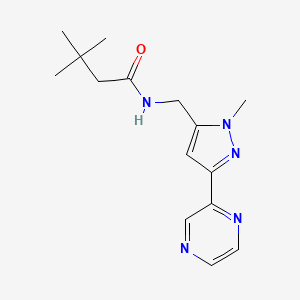![molecular formula C17H31N3O B2526543 N-{2-[bis(propan-2-yl)amino]ethyl}-1-(prop-2-yn-1-yl)piperidine-4-carboxamide CAS No. 1281198-30-8](/img/structure/B2526543.png)
N-{2-[bis(propan-2-yl)amino]ethyl}-1-(prop-2-yn-1-yl)piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{2-[bis(propan-2-yl)amino]ethyl}-1-(prop-2-yn-1-yl)piperidine-4-carboxamide is an organic compound that features a piperidine ring, which is modified with a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[bis(propan-2-yl)amino]ethyl}-1-(prop-2-yn-1-yl)piperidine-4-carboxamide typically involves multi-step organic synthesis. The starting material can be a piperidine derivative, which undergoes several functionalization reactions:
Preparation of N-(prop-2-yn-1-yl)piperidine-4-carboxamide
Piperidine-4-carboxamide is reacted with propargyl bromide in the presence of a base, such as potassium carbonate, to yield N-(prop-2-yn-1-yl)piperidine-4-carboxamide.
Attachment of the bis(propan-2-yl)aminoethyl group
This intermediate is then further functionalized by reacting with bis(propan-2-yl)amine and a suitable coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to yield the final compound.
Industrial Production Methods
Industrial production methods would typically involve optimizing these steps to maximize yield and purity while minimizing cost. The reactions would be scaled up and may involve continuous flow reactors and other advanced techniques to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
N-{2-[bis(propan-2-yl)amino]ethyl}-1-(prop-2-yn-1-yl)piperidine-4-carboxamide can undergo various types of chemical reactions, including:
Oxidation and Reduction: : This compound can be subject to oxidation to form various oxidized derivatives or be reduced under specific conditions to produce reduced forms of the compound.
Substitution Reactions: : The piperidine ring and the amide group can participate in nucleophilic substitution reactions. For example, halogenated derivatives can be synthesized via halogenation.
Hydrolysis: : The amide bond can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, hydrogen peroxide.
Reducing Agents: : Lithium aluminum hydride, sodium borohydride.
Halogenating Agents: : Bromine, chlorine.
Hydrolytic Conditions: : Acidic (HCl, H2SO4) or basic (NaOH, KOH) aqueous solutions.
Major Products
Major products from these reactions will vary depending on the specific reagents and conditions but could include:
Oxidation: : N-(2-oxo-ethyl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide.
Reduction: : N-{2-[bis(propan-2-yl)amino]ethyl}-1-(prop-2-yn-1-yl)piperidine.
Hydrolysis: : Piperidine-4-carboxylic acid and bis(propan-2-yl)amine.
Scientific Research Applications
Chemistry
In chemistry, this compound can serve as an intermediate in organic synthesis, aiding the development of more complex molecules.
Biology
In biological research, N-{2-[bis(propan-2-yl)amino]ethyl}-1-(prop-2-yn-1-yl)piperidine-4-carboxamide can be used in studies to understand the role of piperidine derivatives in biological systems.
Medicine
In medicine, it is of interest for its potential pharmacological effects. Compounds like this are often studied for their interactions with enzymes, receptors, and other biological targets.
Industry
In industry, it can be used as a precursor for the synthesis of materials with specific properties, such as advanced polymers or specialty chemicals.
Mechanism of Action
Molecular Targets and Pathways
N-{2-[bis(propan-2-yl)amino]ethyl}-1-(prop-2-yn-1-yl)piperidine-4-carboxamide is designed to interact with specific molecular targets, such as enzymes or receptors. It binds to these targets and either inhibits or activates them, leading to a cascade of cellular events.
The exact mechanism can involve binding to active sites, allosteric sites, or interacting with cell membranes. These interactions can lead to changes in cellular signaling pathways and gene expression.
Comparison with Similar Compounds
Similar Compounds
N-(2-chloroethyl)piperidine-4-carboxamide
N-(2-phenylethyl)piperidine-4-carboxamide
N-(2-methoxyethyl)piperidine-4-carboxamide
Uniqueness
Compared to similar compounds, N-{2-[bis(propan-2-yl)amino]ethyl}-1-(prop-2-yn-1-yl)piperidine-4-carboxamide stands out due to its specific molecular structure, which imparts unique chemical and biological properties. Its unique structure allows it to interact with different molecular targets and be used in various applications that other similar compounds may not be suitable for.
This covers a broad spectrum of details about this compound. Any particular section you found particularly intriguing or need more depth on?
Properties
IUPAC Name |
N-[2-[di(propan-2-yl)amino]ethyl]-1-prop-2-ynylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H31N3O/c1-6-10-19-11-7-16(8-12-19)17(21)18-9-13-20(14(2)3)15(4)5/h1,14-16H,7-13H2,2-5H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEDVJTSYLSXDIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CCNC(=O)C1CCN(CC1)CC#C)C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H31N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-4-methyl-N-(2-phenylethyl)-1,3-thiazole-5-carboxamide](/img/structure/B2526461.png)

![ethyl 4-{[4-(1,3-dioxooctahydro-2H-isoindol-2-yl)phenyl]carbonyl}piperazine-1-carboxylate](/img/structure/B2526465.png)
![4-(3-Methyl-1,2,4-oxadiazol-5-yl)-N-[3-(2-oxoazetidin-1-yl)phenyl]piperidine-1-carboxamide](/img/structure/B2526467.png)
![5-chloro-2-methoxy-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]benzene-1-sulfonamide](/img/structure/B2526470.png)

![2-(Allylamino)-4-(benzo[d][1,3]dioxol-5-ylamino)-4-oxobutanoic acid](/img/structure/B2526473.png)
![3-(1H-indole-3-carbonyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one](/img/structure/B2526475.png)
![N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-3-(trifluoromethyl)benzamide](/img/structure/B2526476.png)

![1-[1,4']Bipiperidinyl-1'-yl-2-chloro-ethanone](/img/structure/B2526480.png)
![2-Chloro-1-(4-{[3-(1-methoxycyclopentyl)-1,2,4-oxadiazol-5-yl]methyl}piperidin-1-yl)propan-1-one](/img/structure/B2526481.png)
![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3-fluorobenzamide](/img/structure/B2526482.png)
![Methyl 5-[(hydroxyimino)methyl]furan-3-carboxylate](/img/structure/B2526483.png)
